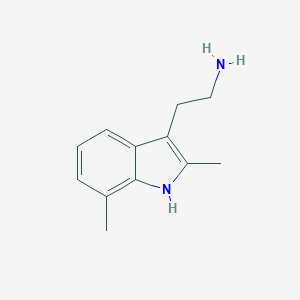

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C12H16N2, is a tryptamine alkaloid and has been of interest in various scientific research fields due to its potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Dimethylation: The indole core is then subjected to dimethylation at the 2 and 7 positions using methyl iodide in the presence of a strong base like sodium hydride.

Ethanamine Substitution: The final step involves the substitution of the ethanamine group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce indole-3-ethanol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-ethanol derivatives.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential role in modulating biological pathways and its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine: Another dimethylated indole derivative with similar biological activities.

2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: A structurally similar compound with different substituents, leading to variations in biological activity.

Uniqueness

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is unique due to its specific substitution pattern, which influences its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Actividad Biológica

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine, with the chemical formula C₁₂H₁₆N₂, is an indole derivative that has garnered attention for its notable biological activities. This compound exhibits a range of pharmacological properties, particularly as a selective serotonin receptor agonist, which may have implications for therapeutic applications in mood disorders and other neurological conditions.

Structural Characteristics

The compound's structure is characterized by:

- An indole ring substituted at the 2 and 7 positions with methyl groups.

- An ethylamine group at the 3 position.

These structural features contribute to its unique biological activity profile compared to other indole derivatives.

Serotonin Receptor Agonism

Research indicates that this compound acts primarily as an agonist at the 5-HT1D serotonin receptor subtype . This interaction suggests potential applications in treating various mood disorders, as serotonin modulation is crucial in managing depression and anxiety.

Antioxidant and Anti-inflammatory Properties

In addition to its serotonergic activity, this compound may possess antioxidant and anti-inflammatory properties. The structural similarity to other indole derivatives supports this hypothesis, indicating a potential role in mitigating oxidative stress and inflammation.

Comparison with Similar Compounds

A comparative analysis of this compound with related compounds reveals its unique profile:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Dimethyltryptamine | Contains two methyl groups on nitrogen | Hallucinogenic effects | More psychoactive than 2-(2,7-Dimethyl...) |

| Tryptamine | Basic structure without additional methyl groups | Neurotransmitter role | Lacks unique indole substitutions |

| Serotonin | Indole structure with hydroxyl groups | Key neurotransmitter | Different functional groups lead to varied activity |

The unique substitution pattern of this compound allows it to selectively engage serotonin receptors without inducing hallucinogenic effects typical of more potent psychoactive compounds like dimethyltryptamine.

The mechanism by which this compound exerts its biological effects involves specific interactions with molecular targets such as serotonin receptors. This selectivity enhances its therapeutic potential while minimizing side effects associated with broader-spectrum compounds.

Research Findings and Case Studies

Recent studies have focused on the compound's pharmacological profiles and potential therapeutic applications:

- Serotonin Receptor Binding Studies : Investigations demonstrated that this compound binds effectively to the 5-HT1D receptor with selectivity over other subtypes. This selectivity could lead to targeted treatments for mood disorders without the risk of broader serotonergic side effects.

- In Vitro Assays : In vitro assays have shown that this compound may reduce intracellular triglyceride levels in hepatocytes, indicating potential applications in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capacity in various biological models, suggesting a role in reducing oxidative stress-related damage.

Future Directions

Given the promising biological activities of this compound, further research is warranted to explore:

- Its efficacy in clinical settings for mood disorders.

- Potential applications in metabolic syndrome management.

- Mechanistic studies to elucidate its interactions at the molecular level.

Propiedades

IUPAC Name |

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCZUYPMFAPJQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347276 |

Source

|

| Record name | 2,7-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17725-95-0 |

Source

|

| Record name | 2,7-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.